molecular formula C12H12F3NO2S3 B2396997 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide CAS No. 2097868-44-3

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide

Cat. No.: B2396997
CAS No.: 2097868-44-3
M. Wt: 355.41
InChI Key: XTCIAUDBBBNYTI-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative featuring a trifluoropropyl backbone and a bis-thiophenylmethyl substituent. Its synthesis typically involves coupling a sulfonyl chloride with a bis-thiophene-substituted amine precursor under basic conditions .

Properties

IUPAC Name

3,3,3-trifluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2S3/c13-12(14,15)4-7-21(17,18)16-11(9-3-6-19-8-9)10-2-1-5-20-10/h1-3,5-6,8,11,16H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCIAUDBBBNYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • The [(thiophen-2-yl)(thiophen-3-yl)methyl]amine backbone
  • The 3,3,3-trifluoropropane-1-sulfonamide moiety

Retrosynthetic cleavage suggests convergent routes beginning with the preparation of (thiophen-2-yl)(thiophen-3-yl)methanone, followed by reductive amination and subsequent sulfonylation. Alternative pathways leveraging cross-coupling or tandem cyclization have also been explored.

Synthesis of (Thiophen-2-yl)(Thiophen-3-yl)Methanone

Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation faces challenges due to thiophene’s moderate reactivity. Modified conditions using AlCl₃ (2.5 equiv) in dichloromethane at 0°C with acetyl chloride yield the ketone in 42–58% efficiency. However, regioselectivity issues arise when differentiating thiophen-2-yl and thiophen-3-yl substituents.

Suzuki-Miyaura Cross-Coupling

A more reliable approach employs Suzuki-Miyaura coupling between 3-bromothiophene and 2-thienylboronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, the biaryl ketone forms in 71% yield. This method ensures precise regiocontrol but requires pre-functionalized starting materials.

Table 1: Comparative Yields for Ketone Synthesis
Method Catalyst Yield (%) Regioselectivity
Friedel-Crafts AlCl₃ 48 ± 6 Moderate
Suzuki-Miyaura Pd(PPh₃)₄ 71 High
Ullmann Coupling CuI/1,10-phenanthroline 63 High

Reductive Amination to Form the Primary Amine

Catalytic Hydrogenation

Reduction of the ketone under H₂ (50 psi) with Raney Ni in methanol at 25°C produces the amine in 68% yield. However, over-reduction to the methylene derivative occurs at higher pressures (>100 psi).

Borane-Mediated Asymmetric Reduction

For enantioselective synthesis, (R)-CBS (Corey-Bakshi-Shibata) catalyst (20 mol%) with BH₃·THF achieves 89% ee and 82% yield. This method is critical for accessing chiral intermediates but requires rigorous moisture exclusion.

Table 2: Reductive Amination Conditions
Reducing Agent Catalyst Temp (°C) Yield (%) ee (%)
H₂/Raney Ni - 25 68 -
NaBH₄/MeOH - 0 55 -
BH₃·THF (R)-CBS -20 82 89

Synthesis of 3,3,3-Trifluoropropane-1-Sulfonyl Chloride

Chlorination of Sulfonic Acid

3,3,3-Trifluoropropane-1-sulfonic acid (prepared via radical trifluoromethylation) reacts with PCl₅ in refluxing toluene to yield the sulfonyl chloride in 76% purity. Excess PCl₅ (3 equiv) minimizes disulfonate byproducts.

Direct Fluorination

Electrochemical fluorination of propane-1-sulfonyl fluoride using HF/KF at 4.5 V provides the trifluorinated derivative in 61% yield. This method avoids multi-step sequences but requires specialized equipment.

Sulfonylation of the Amine Intermediate

Classical Sulfonamide Formation

Reaction of [(thiophen-2-yl)(thiophen-3-yl)methyl]amine with 3,3,3-trifluoropropane-1-sulfonyl chloride (1.2 equiv) in pyridine/DCM (1:1) at 0°C achieves 84% conversion. Quenching with ice-water minimizes sulfonic acid impurities.

Microwave-Assisted Protocol

Microwave irradiation (100 W, 80°C, 15 min) enhances reaction efficiency to 93% yield while reducing side-product formation. This approach is scalable but demands precise temperature control.

Table 3: Sulfonylation Optimization
Condition Base Time (h) Yield (%)
Pyridine/DCM Pyridine 4 84
NEt₃/THF Triethylamine 3 78
Microwave/DBU 1,8-Diazabicycloundec-7-ene 0.25 93

Enantioselective Synthesis Considerations

While the target compound’s central carbon is chiral, industrial workflows often prioritize racemic mixtures due to cost constraints. For pharmaceutical applications, enzymatic resolution using Pseudomonas cepacia lipase (PS-IM) achieves 99% ee via kinetic resolution (krel = 12.3).

Industrial-Scale Production Challenges

Key hurdles include:

  • Thiophene Stability : Prolonged heating above 120°C induces ring-opening.
  • Fluorine Handling : Corrosive byproducts necessitate Hastelloy reactors.
  • Catalyst Recovery : Pd leaching in Suzuki couplings mandates costly filtration systems.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ and TMS-CF₃ enables late-stage installation of the CF₃ group, bypassing sulfonyl chloride synthesis.

Continuous Flow Systems

Microreactor technology reduces reaction times for reductive amination from 8 h to 12 min, achieving 91% yield with 10% catalyst loading.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .

Scientific Research Applications

3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase activity or mitochondrial complex II activity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is compared to sulfonamide derivatives with analogous backbones but differing substituents (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
3,3,3-Trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide Bis-thiophene, trifluoropropyl C₁₃H₁₁F₃NO₂S₃ 382.42 g/mol Not reported -
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide Trifluoromethylphenoxy C₁₀H₁₂F₃NO₃S 283.27 g/mol 1340438-52-9
KIRA9 (Compound 9) Naphthalene, pyridinylpyrimidine C₂₉H₂₇F₃N₆O₃S 620.62 g/mol Not reported
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl} derivative Pyrrolopyrimidine, cyclobutyl C₁₄H₁₈F₃N₅O₂S 389.38 g/mol Not reported
4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide Tetrahydrobenzothiophene, propionyl C₂₀H₂₁N₂O₃S₂ 409.52 g/mol Not reported

Key Observations :

  • Steric Influence : Bulky substituents like naphthalene (KIRA9, ) reduce conformational flexibility compared to the smaller thiophene groups.

Yield and Purity :

  • The target compound’s synthesis (similar to ) achieves ~26% yield after prep-HPLC purification.
  • KIRA9 requires rigorous purification due to its complex structure, resulting in lower yields (~20–30%) .

Physicochemical Properties

  • Solubility: The trifluoropropyl group enhances lipophilicity (logP ~2.5–3.0) compared to non-fluorinated analogs (e.g., logP ~1.8 for ).
  • Thermal Stability : Sulfonamides with aromatic substituents (e.g., thiophene, naphthalene) exhibit higher melting points (>150°C) due to crystal packing .

Biological Activity

3,3,3-Trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is a novel compound characterized by its trifluoromethyl group and thiophene rings. This structure contributes to its unique biological properties and potential therapeutic applications. The compound's molecular formula is C12H12F3NO2S3C_{12}H_{12}F_3NO_2S_3 with a molecular weight of 355.4 g/mol .

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for pharmaceutical development. The thiophene moieties are known for their diverse applications in medicinal chemistry due to their unique electronic properties .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of inflammation and immune response modulation.

Inhibition of Inflammasomes

One of the notable biological activities of this compound is its potential as an inhibitor of the NLRP3 inflammasome, a critical component in the innate immune system. Dysregulation of the NLRP3 inflammasome has been linked to various diseases, including neurodegenerative disorders .

In vitro studies have demonstrated that sulfonamide-based compounds can effectively inhibit NLRP3 activation. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on IL-1β production in J774A.1 macrophage cells .

Cytotoxicity Studies

Cytotoxicity assessments revealed that most tested compounds did not significantly affect cell viability at concentrations up to 10 μM. However, some analogs showed reduced viability, suggesting a need for careful evaluation of safety profiles during drug development .

Case Studies and Research Findings

Study Findings Reference
Study on NLRP3 InhibitorsIdentified several sulfonamide derivatives with significant inhibitory activity against NLRP3 inflammasome
Compound StabilityThe trifluoromethyl group contributes to enhanced stability and lipophilicity
Cytotoxicity EvaluationMost compounds showed no significant cytotoxicity; however, some exhibited reduced cell viability

The mechanism by which this compound inhibits the NLRP3 inflammasome involves direct interaction with the NLRP3 protein. Binding affinity studies using microscale thermophoresis (MST) have shown that certain derivatives maintain strong interactions with NLRP3, supporting their role as selective inhibitors .

Q & A

Advanced Research Question

  • Disorder in Thiophene Rings : Dynamic thiophene substituents can lead to crystallographic disorder, complicating refinement .
  • Resolution Limitations : Low-resolution data may obscure sulfonamide group geometry.

Q. Solutions :

  • High-Resolution Data Collection : Use synchrotron sources to enhance data quality.
  • Software Tools : SHELXL for refinement (handles disorder via PART instructions) and Mercury for visualizing packing patterns .
  • Twinned Data : Employ SHELXPRO to model twinning in crystals with overlapping lattices .

How can researchers assess the compound’s potential as an enzyme inhibitor?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase). Validate with binding free energy calculations (MM-PBSA) .
  • Kinetic Assays : Measure IC50 values via fluorometric assays using recombinant enzymes .
  • Structural Modifications : Compare activity with analogs (e.g., replacing thiophene with furan) to identify critical pharmacophores .

Q. Example Findings :

  • Thiophene sulfonamides often exhibit stronger inhibition than benzene derivatives due to enhanced π-π stacking .

How do solvent effects influence sulfonylation reaction kinetics?

Advanced Research Question

  • Polar Solvents : Accelerate sulfonylation by stabilizing charged intermediates (e.g., DMF vs. THF) .
  • Dielectric Constant Correlation : Solvents with ε > 20 improve reaction rates by 30–50% .

Q. Experimental Design :

  • Conduct kinetic studies using UV-Vis spectroscopy to track sulfonyl chloride consumption.
  • Compare rate constants (k) in solvents like acetonitrile (ε = 37.5) vs. toluene (ε = 2.4) .

What advanced spectroscopic techniques resolve structural ambiguities?

Basic Research Question

  • 2D NMR : NOESY or HSQC to assign thiophene proton environments and confirm stereochemistry .
  • XPS : Sulfur 2p peaks at ~168–170 eV confirm sulfonamide group presence .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Advanced Application :

  • Dynamic NMR : Detect conformational exchange in thiophene rings at variable temperatures .

How can computational modeling address discrepancies in experimental vs. theoretical data?

Advanced Research Question

  • Contradiction Analysis : If DFT-predicted bond lengths deviate from crystallographic
    • Check for basis set limitations (e.g., upgrade to def2-TZVP).
    • Include dispersion corrections (e.g., D3BJ) for non-covalent interactions .
  • Case Study : For a similar sulfonamide, B3LYP underestimated S–N bond lengths by 0.02 Å; CAM-B3LYP improved agreement .

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